Prilocaine

Catalog No.
S540183
CAS No.
721-50-6
M.F
C13H20N2O
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prilocaine

Researchers requiring large-volume nerve blocks or topical anesthesia face safety concerns with standard anesthetics. Prilocaine's lower cardiotoxicity vs. bupivacaine provides a wider safety margin; its free base enables EMLA-type eutectic creams for effective dermal penetration. SMolecule supplies high-purity Prilocaine (CAS 721-50-6) with reliable global shipping, supporting both injectable and topical formulation development.

CAS Number

721-50-6

Product Name

Prilocaine

IUPAC Name

N-(2-methylphenyl)-2-(propylamino)propanamide

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)

InChI Key

MVFGUOIZUNYYSO-UHFFFAOYSA-N

solubility

Crystals from ethanol + isopropyl ether; readily sol in water; mp 167-168 °C /Hydrochloride/
FREELY SOL IN ALC; SLIGHTLY SOL IN CHLOROFORM
VERY SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER
3.26e-01 g/L

Synonyms

Citanest, Citanest Octapressin, Prilocaine, Prilocaine Hydrochloride, Propitocaine, Xylonest

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C

The exact mass of the compound Prilocaine is 220.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 541 mg/lfreely sol in alc; slightly sol in chloroformvery slightly sol in acetone; practically insol in ether3.26e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40027. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

Prilocaine is an amide-type local anesthetic characterized by a rapid onset of action and an intermediate duration of effect. It functions by reversibly blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse conduction. Compared to other common local anesthetics, its procurement and use are dictated by a distinct clinical profile, including a lower systemic toxicity than bupivacaine but a notable risk of methemoglobinemia, a condition affecting blood oxygen levels. These properties make Prilocaine a specific choice for applications where its balance of efficacy, duration, and safety profile offers a tangible advantage over common substitutes.

Research Fit

Anesthetic mechanism research: fast-onset amino amide for local anesthesia pathway studies.
Rapid systemic clearance profile supports short-duration exposure models.
Reduced vasodilation may limit systemic redistribution in research setups.

Direct substitution of Prilocaine with other amide anesthetics like lidocaine or bupivacaine is often inappropriate due to significant differences in their safety and formulation profiles. Prilocaine carries a higher risk of inducing methemoglobinemia compared to lidocaine, a critical consideration in pediatric patients or those with specific metabolic conditions. Conversely, it exhibits lower cardiotoxicity than bupivacaine, making it a safer choice in procedures requiring large volumes of anesthetic. Furthermore, the physicochemical properties of Prilocaine as a free base are essential for creating eutectic mixtures for topical applications, a function not interchangeable with its hydrochloride salt or other anesthetics not suited for such formulations. These distinctions in toxicity, safety margins, and formulation compatibility make compound-specific selection essential.

Substitution Risk

!
Pharmacokinetic divergence
Higher clearance vs lidocaine may alter exposure timelines if substituted, affecting study endpoints.
!
Unique metabolite toxicity
Ortho-toluidine-induced methemoglobinemia can confound toxicity endpoint interpretation in preclinical models.
!
Class-switching without review
Direct replacement with lidocaine or mepivacaine may introduce unintended duration or toxicity profile shifts.

Formulation Advantage: Unique Suitability of Prilocaine Free Base for Eutectic Mixtures

Prilocaine as a free base, when combined in a 1:1 ratio by weight with lidocaine free base, forms a eutectic mixture. This mixture has a melting point of 18°C, which is below room temperature, allowing it to exist as a liquid oil rather than solid crystals. This property is critical for the formulation of high-concentration (e.g., 5%) oil-in-water emulsions, such as EMLA cream, enabling enhanced penetration through intact skin. The hydrochloride salt forms of these anesthetics are water-soluble and do not form this low-melting-point eutectic, making them unsuitable for this specific high-concentration topical delivery system. The penetration of both anesthetics is enhanced from the eutectic mixture compared to separate topical applications of each crystalline component.

Evidence DimensionPhysical State at Room Temperature & Formulation Suitability
Target Compound DataPrilocaine (Free Base): Forms a liquid oil eutectic with lidocaine base at a melting point of 18°C.
Comparator Or BaselinePrilocaine Hydrochloride (Salt Form): Crystalline solid, highly water-soluble, does not form a low-melting point eutectic for this application.
Quantified DifferenceThe eutectic mixture allows for a high-concentration (approx. 80% active substance in oil phase) topical formulation not achievable with the crystalline salt forms.
Conditions1:1 weight ratio mixture of lidocaine and prilocaine free bases for use in oil-in-water emulsion creams.

For developing effective, high-concentration topical anesthetics for intact skin, procuring the free base form of Prilocaine is non-negotiable.

Clearance vs Lidocaine
Head-to-head
4.15 vs 0.86 L/min
(4.8×, P=0.0007)
Supports short-exposure model studies.
Intravenous regional study; n=10 per group.

Differentiated Safety Profile: Lower Systemic Toxicity vs. Bupivacaine

Prilocaine demonstrates a more favorable systemic toxicity profile compared to more potent, longer-acting anesthetics like bupivacaine. The dose required to cause cardiovascular complications versus central nervous system (CNS) toxicity, known as the CC/CNS ratio, is a key safety metric. For lidocaine, this ratio is approximately 7.1, while for the highly cardiotoxic bupivacaine, it is as low as 2.4. Prilocaine's lower systemic toxicity is attributed in part to its large volume of distribution and high absorption in the lungs, which protects against toxic blood levels. This results in a lower risk of severe cardiac side effects compared to bupivacaine, making it a more suitable choice for procedures that may require higher doses or where cardiotoxicity is a primary concern.

Evidence DimensionMaximum Recommended Dose & Cardiotoxicity Potential
Target Compound DataPrilocaine: Maximum recommended dose of 6 mg/kg (8 mg/kg with epinephrine). Associated with lower risk of cardiac side-effects.
Comparator Or BaselineBupivacaine: Maximum recommended dose of 2 mg/kg (3 mg/kg with epinephrine). Noted for its greater potential for cardiotoxicity.
Quantified DifferencePrilocaine allows for a 3-fold higher maximum dose than bupivacaine, reflecting its wider safety margin regarding systemic toxicity.
ConditionsSystemic administration for regional anesthesia.

For applications requiring larger volumes of local anesthetic, Prilocaine offers a significantly wider safety margin against life-threatening cardiotoxicity compared to bupivacaine.

Sensory Block Duration
Head-to-head
120.92 vs 145.83 min
(P<0.05)
Supports short-duration model protocols.
Spinal anesthesia in transurethral resection study.

Defined Risk Profile: Quantifiable Methemoglobin Formation vs. Lidocaine

A key differentiator for Prilocaine is its metabolism into o-toluidine, a compound that can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity. This presents a quantifiable procurement trade-off. In a study on pediatric dental patients, children receiving 4% prilocaine showed significantly higher maximum methemoglobin levels compared to those receiving 2% lidocaine with epinephrine, whose levels were no greater than the control group receiving no anesthetic. While normal methemoglobin levels are 1-2%, the mean level in patients after prilocaine injection for regional block was 2.7% (range: 0.9–15.4%). This known and dose-dependent risk makes Prilocaine a calculated choice, avoided in at-risk populations but acceptable where its other benefits are prioritized and dosage is controlled.

Evidence DimensionMaximum Methemoglobin Levels Post-Administration
Target Compound DataPrilocaine (4% solution): Resulted in significantly higher maximum methemoglobin levels.
Comparator Or BaselineLidocaine (2% with 1:100,000 epinephrine): Did not produce methemoglobin levels greater than the no-anesthetic control group.
Quantified DifferencePrilocaine administration leads to a measurable and statistically significant increase in methemoglobin levels, whereas lidocaine does not show this effect under similar conditions.
ConditionsPediatric patients (3-6 years old) undergoing dental rehabilitation.

Buyers must select Prilocaine with full awareness of its metabolic profile; it is unsuitable for patients with methemoglobinemia risk factors, making comparator selection (like lidocaine) critical in those cases.

Success Rate vs Articaine
Context-dependent
Equivalent outcome (P=0.5)
Comparable endpoint response in dental extraction model.
No significant difference in failures reported.
TNS Risk Profile
Class-level
Reported lower TNS vs lidocaine.
Neurologic endpoint context requires review.
Exact incidence not quantified; source review needed.
Max Dose Comparison
Cross-study comparable
6 mg/kg vs 3 mg/kg (2×)
Supports higher dose exposure flexibility in models.
Standard dosing reference; model-specific verification needed.

Component for Topical Eutectic Formulations

The free base form of Prilocaine is the material of choice for formulating eutectic mixtures, such as EMLA cream, for topical anesthesia on intact skin. Its ability to form a liquid oil when mixed with lidocaine base allows for a high concentration of active ingredients that can effectively penetrate the dermal layer, a property not achievable with its hydrochloride salt.

Regional Anesthesia with Reduced Cardiotoxicity Risk

In procedures requiring large-volume nerve blocks where systemic toxicity is a concern, Prilocaine is a justified alternative to bupivacaine. Its higher maximum recommended dose and lower intrinsic cardiotoxicity provide a wider safety margin, reducing the risk of severe adverse cardiovascular events.

Dental and Minor Surgical Anesthesia in Low-Risk Patients

For intermediate-duration procedures in patients without contraindications (e.g., G6PD deficiency), Prilocaine is an effective anesthetic. Its rapid onset and sufficient duration are well-suited for many dental and minor surgical applications, provided that dosing is carefully managed to mitigate the predictable risk of methemoglobinemia.

Application Fit Matrix

Application
Selection Property
Validation Focus
Intravenous regional anesthesia models
Rapid systemic clearance profile
Systemic redistribution and exposure endpoints
Short-duration spinal anesthesia models
Sensory block duration in subarachnoid studies
Motor/sensory recovery endpoint analysis
Dental infiltration toxicity studies
Maximum tolerated dose in infiltration models
Systemic toxicity endpoint monitoring
Dermal permeability and formulation research
Eutectic mixture with lidocaine for enhanced absorption
Percutaneous absorption and dermal analgesia endpoints

Physical Description

Solid

Color/Form

Needles
WHITE

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

220.157563266 Da

Monoisotopic Mass

220.157563266 Da

Boiling Point

159-162 °C at 1.00E-01 mm Hg
159-162 °C @ 1 mm Hg

Heavy Atom Count

16

Taste

INITIALLY ACID & THEN BITTER TASTE

LogP

2.11
2.11 (LogP)
log Kow= 2.11
2.1

Odor

ODORLESS

Appearance

Solid powder

Melting Point

37-38 °C
37 - 38 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

046O35D44R

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (98.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a local anaesthetic and is often used in dentistry.

Livertox Summary

The amide local anesthetics including lidocaine, bupivacaine and ropivacaine are commonly used for pain control during minor surgery or invasive procedures such as biopsies, small excisions or dental work. These local anesthetics have not been linked to serum enzyme elevations, but when given as constant infusions or repeated injections have been occasionally mentioned as possible causes of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Anesthetics, Local

Therapeutic Uses

Anesthetics, Local
AN AGENT CHEMICALLY SIMILAR TO LIDOCAINE & MEPIVACAINE USED FOR LOCAL & REGIONAL-BLOCK ANESTHESIA. IN ONSET OF ACTION & EFFECTIVENESS 1-3% SOLN... EQUIVALENT TO LIDOCAINE & MEPIVACAINE IN 1%-2% CONCN. ITS DURATION OF ACTION IS INTERMEDIATE TO SHORTER-ACTING LIDOCAINE & LONGER-ACTING MEPIVACAINE. /PRILOCAINE HCL/
PRILOCAINE HYDROCHLORIDE ... HAS BEEN EMPLOYED ... FOR SPINAL ANESTHESIA. /PRILOCAINE HCL/
... ACT ON ANY PART OF THE NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/
For more Therapeutic Uses (Complete) data for PRILOCAINE (10 total), please visit the HSDB record page.

Pharmacology

Prilocaine binds to the intracellular surface of sodium channels which blocks the subsequent influx of sodium into the cell. Action potential propagation and never function is, therefore, prevented. This block is reversible and when the drug diffuses away from the cell, sodium channel function is restored and nerve propagation returns.
Prilocaine is a toluidine derivative and intermediate-acting amino amide with local anesthetic property. Prilocaine stabilizes the neuronal membrane by preferential binding to and inhibiting depolarization of the voltage-gated sodium channel. This results in a decrease in membrane permeability and subsequent inhibition of the ionic sodium influx required for the initiation and conduction of impulses.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

N01BB20
N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BB - Amides
N01BB04 - Prilocaine

Mechanism of Action

Prilocaine acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers.
... BLOCK CONDUCTION IN NERVE PERHAPS BY COMPETING WITH CA @ SOME SITE THAT CONTROLS PERMEABILITY OF MEMBRANE ... CA IS ALSO INVOLVED IN ACTION OF LOCAL ANESTHETICS ON SMOOTH MUSCLE ... & ON ADRENAL MEDULLA ... /LOCAL ANESTHETICS/
... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE LARGE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA+ THAT NORMALLY IS PRODUCED BY A SLIGHT DEPOLARIZATION OF THE MEMBRANE. /LOCAL ANESTHETICS/
AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THRESHOLD FOR ELECTRICAL EXCITABILITY INCR & SAFETY FACTOR FOR CONDUCTION DECR; WHEN THIS ACTION IS SUFFICIENTLY WELL-DEVELOPED, BLOCK OF CONDUCTION IS PRODUCED. /LOCAL ANESTHETICS/
.../2 POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE...CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

721-50-6

Absorption Distribution and Excretion

Prilocaine is metabolized in both the liver and the kidney and excreted via the kidney.
/CONCERNING/ HYDROLYSIS OF AMIDE BOND OF PRILOCAINE... PLASMA CONCN OF R-(-)-ENANTIOMER WERE FOUND TO BE LOWER THAN THOSE OF THE S-(+)-ENANTIOMER AFTER IV ADMIN TO CAT. IN VITRO STUDIES USING LIVER PREPN FROM VARIOUS MAMMALS CONFIRMED THE R-(-)-ISOMER TO BE HYDROLYZED @ MUCH HIGHER RATES THAN THE S-(+) FORM...
THERE IS...MORE RAPID PRODN OF METHEMOGLOBINEMIA BY D-(-) FORM, CAUSED PRESUMABLY BY HIGHER BLOOD LEVELS OF HYDROLYSIS PRODUCT, O-TOLUIDINE.
PRILOCAINE FETAL/MATERNAL CONCN RATIO: 1.0 /FROM TABLE/
PRILOCAINE DOSE 0.2 G IV GAVE BLOOD CONCN 0.26 MG% @ 0.3 HR & 0.14 MG% @ 0.17 HR; DOSE 0.4 G IV GAVE BLOOD CONCN 0.15 MG% @ 0.12 HR & 0.08 MG% @ 0.33 HR; DOSE 0.4 G EPIDURAL BLOCK GAVE BLOOD CONCN 0.26 MG% @ 0.25 HR (PEAK); DOSE 0.4 G INTERCOSTAL BLOCK GAVE BLOOD CONCN 0.40 MG% @ 0.25 HR. /FROM TABLE/

Metabolism Metabolites

The amide-linked local anesthetics are, in general, degraded by the hepatic endoplasmic reticulum, the initial reactions involving N-dealkylation and subsequent hydrolysis. However, with prilocaine, the initial step is hydrolytic, forming o-toluidine metabolites that can cause methemoglobinemia.
BIOTRANSFORMATION OF PRILOCAINE...IN RATS GAVE O-TOLUIDINE & N-PROPYLALANINE.

Wikipedia

Prilocaine

Drug Warnings

AS WITH OTHER LOCAL ANESTHETICS, PRILOCAINE HCL IS CONTRAINDICATED IN PRESENCE OF SHOCK, SEVERE CARDIOVASCULAR DISEASE, OR HEART BLOCK. /PRILOCAINE HCL/
... SHOULD NOT BE ADMIN TO PT WITH IDIOPATHIC OR CONGENITAL METHEMOGLOBINEMIA, ANEMIA, OR CARDIAC OR VENTILATORY FAILURE WITH HYPOXIA; IT SHOULD BE USED WITH CAUTION FOR CONTINUOUS EPIDURAL ANESTHESIA SINCE THE METHEMOGLOBINEMIC EFFECT OF INDIVIDUAL DOSES IS ADDITIVE. /PRILOCAINE HCL/
IN PRESENCE OF HEMORRHAGE, SYMPATHETIC BLOCK PRODUCED BY EPIDURAL ANESTHESIA BECOMES EXTREMELY SIGNIFICANT & MAY RESULT IN RAPID & DELETERIOUS CIRCULATORY CHANGES. /LOCAL ANESTHETICS/
TWO OUTSTANDING DANGERS /OF CAUDAL ANESTHESIA/ ARE (1) INTRODUCING NEEDLE INTO VENOUS PLEXUS LINING SACRAL CANAL, WITH RESULTANT INTRAVASCULAR INJECTION OF DRUG, & (2) PENETRATING DURA, WITH DEVELOPMENT OF HIGH LEVEL OF SPINAL ANESTHESIA. /LOCAL ANESTHETICS/
For more Drug Warnings (Complete) data for PRILOCAINE (16 total), please visit the HSDB record page.

Biological Half Life

MEPIVACAINE-HCL (I-HCL) & PRILOCAINE-HCL (II-HCL) WERE INFUSED IV 250 MG INTO HEALTHY VOLUNTEERS. T/2 FOR I WAS GENERALLY LONGER THAN II; TOTAL BODY CLEARANCE II CONSISTENTLY GREATER THAN I. II CLEARANCE EXCEEDED NORMAL HEPATIC BLOOD FLOW: EXTRA-HEPATIC METAB SITE IS POSTULATED.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

O-TOLUIDINE IS CONDENSED WITH 2-BROMOPROPIONYL BROMIDE & RESULTING 2-BROMO-O-PROPIONOTOLUIDIDE IS IN TURN CONDENSED WITH PROPYLAMINE TO YIELD PRILOCAINE (BASE). AN ACETONE SOLN OF BASE TREATED WITH HCL YIELDS THE OFFICIAL SALT. /PRILOCAINE HCL/
Prilocaine is synthesized by reacting 2-aminotoluene with 2-bromopropionyl chloride and then with n-propylamine. /Hydrochloride/

General Manufacturing Information

It has a pharmacological profile similar to that of lidocaine.

Interactions

...MOUSE TRIALS INDICATE INCR TOXICITY WHEN COMBINED WITH TETRACAINE.
...PRILOCAINE...REPORTED TO INTERACT WITH SUCCINYLCHOLINE /RESULTING IN INCR IN INTENSITY & DURATION OF SUCCINYLCHOLINE-INDUCED NEUROMUSCULAR BLOCKADE & RESP DEPRESSION; OTHER DEPOLARIZING MUSCLE RELAXANTS (EG DECAMETHONIUM) & NONDEPOLARIZING MUSCLE RELAXANTS (EG GALLAMINE TRIETHIODIDE & PANCURONIUM) MAY BEHAVE SIMILARLY/.
.../PRILOCAINE/ PRODUCED A SLIGHT INCR IN INTENSITY OF NEUROMUSCULAR BLOCKADE /OF ALCURONIUM CHLORIDE/. ...MARKED DECR IN TIDAL VOL, INDICATING RESP DEPRESSION, WAS OBSERVED...
EPINEPHRINE PROLONGS THE EFFECT /OF PRILOCAINE/. /PRILOCAINE HCL/
For more Interactions (Complete) data for PRILOCAINE (15 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN LIGHT & AIR
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